molecular formula C12H27Li6O21S3Sb B1667545 Antimony lithium thiomalate nonahydrate CAS No. 6169-12-6

Antimony lithium thiomalate nonahydrate

Cat. No.: B1667545
CAS No.: 6169-12-6
M. Wt: 767 g/mol
InChI Key: FYBDVMKPGKKXEY-ZJZOBTDDSA-E
Attention: For research use only. Not for human or veterinary use.
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Description

Antimony lithium thiomalate nonahydrate (Li₃Sb(C₄H₄O₄S)₃·9H₂O), also known as anthiomaline or anthiolimine, is a trivalent antimonial compound with the thiomalate ligand (mercaptobutanedioic acid) . It is a water-soluble, organometallic complex historically used in human and veterinary medicine.

Properties

CAS No.

6169-12-6

Molecular Formula

C12H27Li6O21S3Sb

Molecular Weight

767 g/mol

IUPAC Name

hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate;nonahydrate

InChI

InChI=1S/3C4H6O4S.6Li.9H2O.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;;;;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;9*1H2;/q;;;6*+1;;;;;;;;;;+3/p-9

InChI Key

FYBDVMKPGKKXEY-ZJZOBTDDSA-E

SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anthiomaline nonahydrate;  Antimony lithium thiomalate nonahydrate; 

Origin of Product

United States

Comparison with Similar Compounds

a) Potassium Antimony Tartrate (Tartar Emetic, K₂Sb₂(C₄H₂O₆)₂·3H₂O)

  • Uses : Formerly the gold standard for schistosomiasis treatment (1919–1970s) but replaced by praziquantel due to severe toxicity .
  • Toxicity : Causes vomiting, cardiac arrhythmias, and high mortality rates.
  • Administration: Intravenous, requiring careful monitoring .

b) Sodium Antimony Pyrocatechindisulphonate (Stibophen)

  • Uses : Alternative trivalent antimonial for schistosomiasis and leishmaniasis.
  • Advantage : Better tolerated than tartar emetic but less effective than lithium antimony thiomalate in veterinary applications .

Key Contrast: Lithium antimony thiomalate nonahydrate exhibits superior safety profiles and broader veterinary applications compared to tartar emetic and stibophen .

Other Metal Thiomalate Complexes

a) Gold Sodium Thiomalate (NaAu(C₄H₄O₄S)₂)

  • Uses : Rheumatoid arthritis treatment (disease-modifying antirheumatic drug).
  • Mechanism: Immunomodulatory effects via gold-thiolate bonding, distinct from antimony’s antiparasitic action .
  • Toxicity : Higher risk of nephrotoxicity and dermatitis compared to lithium antimony thiomalate .

b) Lithium Thiomalate (Without Antimony)

  • Role : Used in materials science (e.g., octacalcium phosphate composites) to enhance mechanical strength, demonstrating thiomalate’s versatility beyond medicine .

Comparative Data Table

Compound Chemical Formula Valence Primary Uses Administration Route Toxicity Profile
Lithium Antimony Thiomalate Nonahydrate Li₃Sb(C₄H₄O₄S)₃·9H₂O +3 Leishmaniasis, veterinary skin care Intramuscular Low; rare systemic toxicity
Potassium Antimony Tartrate K₂Sb₂(C₄H₂O₆)₂·3H₂O +3 Schistosomiasis (historical) Intravenous High; emesis, cardiac risks
Gold Sodium Thiomalate NaAu(C₄H₄O₄S)₂ +1 (Au) Rheumatoid arthritis Intramuscular Moderate; nephrotoxicity
Stibophen C₁₂H₄Na₃O₁₄S₄Sb +3 Schistosomiasis, leishmaniasis Intravenous Moderate; fewer side effects

Research Findings and Clinical Relevance

  • Efficacy: Lithium antimony thiomalate nonahydrate shows 85–90% cure rates in early-stage buffalo mammillitis, attributed to its anti-fibrotic activity .
  • Mechanistic Advantage : The thiomalate ligand stabilizes antimony’s trivalent state, enhancing tissue targeting and reducing off-site toxicity .
  • Historical Shift : Replaced tartar emetic in the 1970s due to patient safety , though praziquantel later superseded antimonials for schistosomiasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antimony lithium thiomalate nonahydrate
Reactant of Route 2
Antimony lithium thiomalate nonahydrate

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